Product packaging for 4-(Cyanomethanesulfonyl)benzoic acid(Cat. No.:CAS No. 797035-88-2)

4-(Cyanomethanesulfonyl)benzoic acid

Cat. No.: B3387263
CAS No.: 797035-88-2
M. Wt: 225.22 g/mol
InChI Key: IVXJYJZFHMSMGZ-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acids and Sulfonyl Compounds Research

Aromatic carboxylic acids are a cornerstone of organic chemistry, characterized by a carboxyl group (-COOH) attached to an aromatic ring. nanomaterchem.com The simplest example, benzoic acid, has been known since the 16th century. acs.org These compounds are noted for their acidic properties and serve as vital intermediates in the synthesis of pharmaceuticals, dyes, and polymers. nanomaterchem.commdpi.com Research in this area often focuses on how different substituents on the aromatic ring modify the reactivity and properties of the carboxylic acid group. researchgate.netmdpi.com

Concurrently, the study of sulfonyl compounds, which contain the R-S(=O)₂-R' functional group, is a significant sub-discipline of organosulfur chemistry. wikipedia.org Sulfones are recognized for their high chemical stability and the strong electron-withdrawing nature of the sulfonyl group. wikipedia.org This property makes them valuable in polymer science, where they impart high strength and thermal resistance, and in medicinal chemistry. The synthesis of aryl sulfones is a well-developed area, with numerous methods available for their preparation. organic-chemistry.orgnanomaterchem.com 4-(Cyanomethanesulfonyl)benzoic acid sits (B43327) at the confluence of these two major areas of research, combining the structural features of both an aromatic carboxylic acid and a sulfone.

Significance of Multifunctionalized Benzoic Acid Derivatives

The strategic placement of multiple functional groups onto a single molecular scaffold is a powerful strategy in modern drug discovery and materials science. Benzoic acid derivatives, in particular, have been a fertile ground for the development of multifunctional compounds. acs.orgresearchgate.net The presence of different functional groups can lead to compounds that interact with multiple biological targets, a concept that is increasingly important in the development of treatments for complex diseases like cancer and Alzheimer's disease. researchgate.netmdpi.com For instance, researchers have designed benzoic acid derivatives that simultaneously act as inhibitors for multiple enzymes. researchgate.net The incorporation of diverse functionalities can also fine-tune the pharmacokinetic properties of a molecule, enhancing its absorption, distribution, metabolism, and excretion profiles. Therefore, the study of multifunctionalized benzoic acid derivatives is driven by the potential to create novel molecules with tailored biological activities and improved therapeutic potential. researchgate.netgoogle.com

Overview of Key Functional Groups: Carboxylic Acid, Sulfone, and Nitrile

The chemical character of this compound is defined by its three key functional groups: a carboxylic acid, a sulfone, and a nitrile.

Carboxylic Acid Group (-COOH): This group consists of a carbonyl (C=O) and a hydroxyl (-OH) group attached to the same carbon atom. researchgate.netorgsyn.org It is responsible for the acidic nature of the molecule, as it can donate a proton (H⁺). organic-chemistry.orgnih.gov The carboxyl group is polar and can participate in hydrogen bonding, which generally leads to higher boiling points and some water solubility. orgsyn.orgnih.gov In the context of an aromatic ring, the carboxyl group acts as a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions. mdpi.com

Sulfone Group (-SO₂-): A sulfone is a functional group composed of a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org The sulfonyl group is highly polar and strongly electron-withdrawing. organic-chemistry.org This functional group is relatively inert chemically but can influence the reactivity of adjacent parts of the molecule. For example, the hydrogens on the carbon atom alpha to the sulfonyl group are more acidic than a typical alkane C-H bond. wikipedia.org

Nitrile Group (-C≡N): Also known as a cyano group, the nitrile functional group consists of a carbon atom triple-bonded to a nitrogen atom. Like the sulfone, the nitrile group is polar and electron-withdrawing. The linear geometry of the C-C≡N unit is a notable structural feature. Nitriles are versatile intermediates in organic synthesis and can be hydrolyzed to carboxylic acids or reduced to amines. nih.gov

Rationale for Academic Investigation of this compound

While specific academic studies on this compound are not widely published, a clear rationale for its investigation can be inferred from the properties of its constituent parts and the general direction of research in medicinal and materials chemistry. The molecule represents a novel scaffold that combines a biologically relevant benzoic acid core with two potent electron-withdrawing groups: the sulfone and the nitrile.

The presence of the cyanomethanesulfonyl moiety at the para position of the benzoic acid would significantly influence the acidity of the carboxylic acid and the electron density of the aromatic ring. This makes it an interesting candidate for studies in physical organic chemistry, particularly in understanding substituent effects.

Furthermore, in the context of drug design, molecules containing sulfonamide or sulfone groups are known to be inhibitors of various enzymes, such as carbonic anhydrases. nih.gov The addition of a nitrile group, another functionality found in various bioactive molecules, could lead to novel biological activities or enhanced potency. The trifunctional nature of this compound makes it a candidate for investigation as a multi-target agent or as a building block for more complex molecules in medicinal chemistry. The exploration of such novel structures is a fundamental aspect of the search for new therapeutic agents.

Historical Perspective of Related Chemical Structures in Synthetic Chemistry

The history of synthetic chemistry is one of increasing complexity, building upon the foundational understanding of key functional groups and their reactions. The story of a molecule like this compound is rooted in several historical threads.

The chemistry of benzoic acid and its derivatives has been developing since its discovery in the 16th century, with major advancements in the 19th and 20th centuries in understanding aromatic substitution and the properties of carboxylic acids. acs.org The formalization of organic synthesis as a discipline, exemplified by the establishment of publications like Organic Syntheses in the early 20th century, provided a systematic way to prepare and document the synthesis of a vast array of organic compounds, including many benzoic acid derivatives. orgsyn.org

The development of sulfone chemistry is more recent. While the sulfone functional group has been known for a considerable time, its synthetic utility has been increasingly appreciated over the last few decades. researchgate.net The Ramberg–Bäcklund reaction, discovered in the 1940s, is a classic example of a named reaction involving sulfones. wikipedia.org More recently, the use of sulfones in cross-coupling reactions has expanded their role in synthetic organic chemistry. researchgate.net

The synthesis of molecules containing a cyanomethyl sulfone (sulfonylacetonitrile) moiety has also been an area of active research, with various methods developed for their preparation. rsc.org The combination of these distinct historical streams of synthetic chemistry—the manipulation of aromatic carboxylic acids, the synthesis of sulfones, and the creation of cyanomethyl groups—provides the foundation upon which the synthesis and study of complex, multifunctional molecules like this compound are built.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO4S B3387263 4-(Cyanomethanesulfonyl)benzoic acid CAS No. 797035-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyanomethylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c10-5-6-15(13,14)8-3-1-7(2-4-8)9(11)12/h1-4H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXJYJZFHMSMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797035-88-2
Record name 4-(cyanomethanesulfonyl)benzoic acid
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Synthetic Methodologies and Strategic Approaches for 4 Cyanomethanesulfonyl Benzoic Acid

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comsemanticscholar.org For 4-(cyanomethanesulfonyl)benzoic acid, two primary retrosynthetic disconnections are considered logical and synthetically viable.

Route A: Functional Group Interconversion (FGI) via Oxidation

The most common and direct approach for the synthesis of sulfones is the oxidation of a corresponding thioether (sulfide). Therefore, a functional group interconversion (FGI) is the most logical first step in the retrosynthesis. This approach disconnects the two S=O bonds, leading back to the key intermediate, 4-((cyanomethyl)thio)benzoic acid. This intermediate can be further disconnected at the aryl C-S bond, suggesting a reaction between a para-substituted benzoic acid derivative (like 4-halobenzoic acid) and a cyanomethylthiolate nucleophile.

Route B: Aryl C-S Bond Formation

An alternative strategy involves the direct formation of the aryl-sulfonyl bond. This disconnection breaks the bond between the benzene (B151609) ring and the sulfur atom. This leads to two synthons: a benzoic acid cation synthon (or an equivalent reagent like a 4-halobenzoic acid or a diazonium salt) and a cyanomethanesulfonyl anion synthon. The practical chemical equivalent for the latter would be a reagent like cyanomethanesulfinic acid or its salt.

These two approaches form the basis for the synthetic strategies discussed in the following sections.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound hinges on the efficient preparation of its constituent precursors.

Preparation of Cyanomethanesulfonyl Precursors

The synthesis of the cyanomethanesulfonyl moiety, or its thioether precursor, is a critical step. A common method for creating the S-CH₂-CN linkage involves nucleophilic substitution using a cyanide source and a sulfur-containing electrophile or vice-versa. For the prevalent oxidative route (Route A), the key precursor is a salt of cyanomethanethiol, which can react with a suitable benzoic acid derivative. For instance, the reaction of chloroacetonitrile with sodium hydrosulfide can generate the required cyanomethylthiolate in situ for subsequent reactions.

Preparation of Benzoic Acid Derivatives for Sulfonylation

A suitably functionalized benzoic acid derivative is required to introduce the cyanomethanesulfonyl group at the para position. The choice of derivative depends on the chosen synthetic strategy.

4-Halobenzoic Acids : Compounds like 4-fluorobenzoic acid and 4-chlorobenzoic acid are common precursors for nucleophilic aromatic substitution (SNAr) reactions. chemistrysteps.com 4-Chlorobenzoic acid can be synthesized by the oxidation of 4-chlorotoluene. google.comquora.com

4-Mercaptobenzoic Acid : This precursor can be used to react with a cyanomethyl halide. It can be prepared from 4-sulfobenzoic acid through reduction or from 4-aminobenzoic acid via the Leuckart thiophenol synthesis.

4-Sulfobenzoic Acid : This compound, characterized as a sulfobenzoic acid where the sulfonic acid and carboxylic acid groups are in a para-relationship, can serve as a starting material for conversion into other functional groups. nih.gov

PrecursorIUPAC NameMolar Mass ( g/mol )Key Synthetic Utility
4-Fluorobenzoic acid4-Fluorobenzoic acid140.11Substrate for SNAr
4-Chlorobenzoic acid4-Chlorobenzoic acid156.57Substrate for SNAr
4-Mercaptobenzoic acid4-Mercaptobenzoic acid154.18Nucleophile for substitution
4-Sulfobenzoic acid4-Sulfobenzoic acid202.19Starting material for other derivatives

Strategies for Aromatic Substitution at the Para Position

Attaching the sulfur-containing moiety to the para-position of the benzoic acid ring is a pivotal step. The carboxylic acid group is an electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. chemistrysteps.commasterorganicchemistry.com

The SNAr reaction is a primary strategy, typically involving the reaction of an activated aryl halide, such as 4-fluorobenzoic acid, with a nucleophile. nih.gov The fluorine atom is an excellent leaving group in SNAr reactions because of its high electronegativity, which polarizes the C-F bond and makes the carbon atom highly electrophilic. masterorganicchemistry.comyoutube.com In this context, reacting 4-fluorobenzoic acid with a cyanomethylthiolate salt would yield the key thioether intermediate, 4-((cyanomethyl)thio)benzoic acid.

Direct Synthetic Routes to this compound

The most direct and widely applicable route to aryl sulfones involves the oxidation of a precursor aryl thioether. This strategy is generally preferred due to the high yields and the availability of a wide range of selective oxidizing agents.

Oxidative Strategies for Sulfonyl Group Formation

The conversion of the thioether intermediate, 4-((cyanomethyl)thio)benzoic acid, to the final sulfone product, this compound, is an oxidation reaction. A variety of oxidizing agents can accomplish this transformation, with the choice often depending on factors like substrate tolerance, cost, and environmental considerations. acsgcipr.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. google.com The reaction can be catalyzed by various metal catalysts, such as titanium silicates or tungstates, to improve efficiency and selectivity. researchgate.netepo.org Careful control of stoichiometry is crucial; using approximately two equivalents of the oxidant typically ensures complete conversion from the thioether to the sulfone, bypassing the intermediate sulfoxide stage. organic-chemistry.org Other powerful oxidizing agents like potassium permanganate (KMnO₄) and various peroxy acids are also effective. google.com Electrochemical oxidation has also emerged as a scalable and green alternative for converting thioethers to sulfones. acs.org

Oxidizing AgentTypical ConditionsAdvantages
Hydrogen Peroxide (H₂O₂)Catalytic (e.g., Na₂WO₄), acidic or basic mediumEnvironmentally friendly (water is the only byproduct), cost-effective. acsgcipr.orggoogle.com
Potassium Permanganate (KMnO₄)Acidic, basic, or neutral mediumStrong oxidant, readily available.
Peroxyacids (e.g., m-CPBA)Organic solventsHigh selectivity for sulfone formation.
Sodium Hypochlorite (NaOCl)Aqueous solutionInexpensive and effective. google.com

Coupling Reactions for Sulfonyl Linkage Establishment

The formation of the C-S bond in the sulfonyl group is a critical step in the synthesis of this compound and its analogues. Various coupling reactions are employed to establish this linkage, often involving the reaction of sulfonyl chlorides or the direct sulfonylation of C-H bonds.

One common strategy involves the coupling of aryl halides or sulfonates with a sulfur source. For instance, palladium-catalyzed coupling reactions can be used to form aryl sulfones from aryl halides and sulfinates. Another approach is the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives using sodium sulfinates rsc.org. This method utilizes an 8-aminoquinoline moiety as a bidentate directing group to achieve high regioselectivity and good yields rsc.org. While this method targets the ortho position, modifications in directing groups or starting materials could potentially be adapted for para-substitution.

Cross-electrophile coupling reactions represent another avenue. Nickel-catalyzed intramolecular reactions of benzylic sulfonamides with alkyl chlorides have been shown to generate cyclopropane products, demonstrating the versatility of sulfonamides as coupling partners acs.org. Such strategies highlight the ongoing development of methods to manipulate C-N and C-S bonds in complex molecules acs.org.

The table below summarizes various coupling strategies for forming C-S bonds, which are foundational to synthesizing the sulfonyl linkage in complex molecules.

Coupling StrategyReagents/CatalystKey FeaturesRef.
Copper-Mediated C-H SulfonylationCopper catalyst, 8-aminoquinoline directing group, Sodium sulfinatesDirect functionalization of C-H bonds; High regioselectivity for ortho position. rsc.org
Palladium-Catalyzed CouplingPalladium catalyst, Aryl halides/sulfonates, SulfinatesForms aryl sulfones; Versatile for various substrates.
Nickel-Catalyzed Cross-Electrophile CouplingNickel(II) catalyst, Benzylic sulfonamides, Alkyl chloridesIntramolecular coupling to form new ring structures. acs.org
Sulfonamide SynthesisSulfonyl chlorides, AminesA primary method for creating sulfonamide bonds (S-N), a related sulfonyl linkage. mdpi.comresearchgate.net

Functional Group Interconversions in the Synthesis of Related Analogues

The synthesis of analogues of this compound often involves functional group interconversions (FGIs) on the core structure. These transformations allow for the exploration of structure-activity relationships by modifying the carboxylic acid, the cyano group, or substituents on the aromatic ring.

For example, the carboxylic acid group can be converted into esters, amides, or other functionalities. The synthesis of sulfamoyl benzoic acid analogues often involves such modifications to explore agonist activity at specific receptors. nih.govnih.gov The benzoic acid moiety can be a key interaction point, and its conversion to other groups can fine-tune biological activity. nih.gov

The sulfonyl group itself can be derived from other sulfur-containing functionalities. For instance, methyl thioethers can be oxidized to the corresponding methyl sulfones. epo.org This provides a synthetic route where the sulfonyl group is introduced in a later step from a more stable precursor. A patent describes the preparation of 2-chloro-4-methylsulfonyl benzoic acid where a methylthio group is oxidized using hydrogen peroxide with a sodium tungstate catalyst. epo.org

The aromatic ring can also be functionalized. Late-stage amination of benzoic acids using directed iridium-catalyzed C-H activation allows for the introduction of amino groups ortho to the carboxylic acid, providing access to anilines and drug conjugates. nih.gov This demonstrates the potential for late-stage functionalization to create diverse analogues from a common intermediate. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and minimizing waste. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, reaction time, and stoichiometry of reagents.

In the synthesis of related sulfonated benzoic acids, such as 2,4-dichloro-5-sulfamoylbenzoic acid, the reaction conditions for the initial chlorosulfonylation step are critical. A patent for this process specifies optimizing the molar ratio of the starting material to chlorosulfonic acid and catalyst, as well as the reaction time and temperature (e.g., 1-6 hours at 135-150 °C) to maximize yield. google.com

Solvent choice can significantly impact reaction outcomes. In the synthesis of dihydrobenzofuran neolignans via oxidative coupling, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity, while also being a "greener" solvent than dichloromethane or benzene. scielo.br The optimization process also revealed that the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on the yield. scielo.br

The table below illustrates common parameters that are adjusted during the optimization of synthetic reactions relevant to sulfonated benzoic acids.

ParameterFactorExample/EffectRef.
Catalyst Loading/TypeIncreased nickel catalyst loading did not improve yield in a cross-electrophile coupling. acs.org
Solvent Polarity/TypeAcetonitrile provided a better balance of conversion and selectivity than benzene. scielo.br
Temperature Reaction Rate/SelectivityHigher temperatures resulted in decreased yields in a sulfonamide coupling reaction. acs.org
Time Completion/ByproductsReaction time was reduced from 20h to 4h without significant loss of yield. scielo.br
Reagent Stoichiometry Oxidant/Base RatioUsing 0.5 equivalents of Ag₂O was found to be the most efficient for an oxidative coupling. scielo.br

Green Chemistry Principles in the Synthesis of Sulfonated Benzoic Acids

Applying green chemistry principles to the synthesis of sulfonated benzoic acids aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.comnih.gov

A key principle is the use of environmentally benign solvents. Water has been successfully used as a green solvent for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives. mdpi.com One method describes the reaction of sulfonyl chlorides with amino acids or p-hydroxybenzoic acid in water with sodium carbonate as a base, which produces high yields and purities and simplifies product isolation to filtration. mdpi.comrsc.org This approach eliminates the need for expensive and toxic organic solvents and organic bases. mdpi.com

Another principle is the use of safer reagents. Classical sulfonation often involves hazardous reagents like fuming sulfuric acid. researchgate.net Modern "green sulfonation" methods explore alternatives such as using sulfur dioxide surrogates like thiourea dioxide, with air as a green oxidant. researchgate.net These methods can proceed under transition metal-free conditions. researchgate.net

Waste prevention is also central to green chemistry. nih.gov This can be achieved through atom-economical reactions that incorporate the maximum amount of starting materials into the final product. Optimizing reactions to improve yield and reduce the formation of byproducts directly contributes to this goal. wjpmr.com For example, developing one-pot syntheses reduces the number of steps and purification stages, thereby minimizing solvent use and waste generation. nih.gov

Green Chemistry PrincipleApplication in Sulfonated Benzoic Acid SynthesisExampleRef.
Safer Solvents Use of water instead of organic solvents.Synthesis of sulfonamides in water with Na₂CO₃ as a base. mdpi.comrsc.org
Safer Reagents Replacing hazardous sulfonating agents.Using thiourea dioxide as a sulfur dioxide surrogate with air as an oxidant. researchgate.net
Waste Prevention High-yield reactions, one-pot synthesis.Optimizing reaction conditions to achieve near-quantitative yields, minimizing byproducts. mdpi.comnih.gov
Energy Efficiency Reactions at room temperature or with reduced heating.Facile synthesis of sulfonamides at room temperature in water. mdpi.com

Chemical Reactivity and Transformation Pathways of 4 Cyanomethanesulfonyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group attached to the benzene (B151609) ring is a versatile functional handle that undergoes a range of characteristic reactions. These transformations are fundamental to synthesizing various derivatives.

Esterification and Amidation Reactions

The carboxylic acid group of 4-(Cyanomethanesulfonyl)benzoic acid can be readily converted into esters and amides, which are crucial intermediates in the synthesis of more complex molecules. preprints.org

Esterification: This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This process, known as Fischer esterification, is an equilibrium reaction. organic-chemistry.org To achieve a high yield of the desired ester, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed. organic-chemistry.org For instance, reacting this compound with methanol (B129727) under acidic conditions would yield methyl 4-(cyanomethanesulfonyl)benzoate.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging and requires high temperatures. More commonly, the carboxylic acid is first "activated" to increase its reactivity. nih.gov This can be achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride, or by using coupling reagents. nih.govresearchgate.net Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net These reagents facilitate the condensation of the carboxylic acid with a primary or secondary amine to produce the corresponding amide. For example, the reaction with aniline (B41778) in the presence of a suitable coupling agent would yield N-phenyl-4-(cyanomethanesulfonyl)benzamide.

Table 1: General Conditions for Esterification and Amidation

Reaction TypeReagentsCatalyst/Coupling AgentConditionsProduct Class
Esterification Alcohol (e.g., Methanol, Ethanol)Conc. H₂SO₄, TsOHRefluxEster
Amidation Amine (e.g., Aniline, Benzylamine)EDC, DCC, TiCl₄ nih.govRoom Temp. or HeatAmide

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂). For aromatic carboxylic acids like benzoic acid derivatives, this reaction is typically difficult and requires harsh conditions. nih.gov

One common laboratory method involves heating the carboxylic acid or its salt with soda lime (a mixture of NaOH and CaO). mdpi.com For example, heating benzoic acid with soda lime produces benzene. mdpi.com Another method is the copper-catalyzed decarboxylation in quinoline (B57606) at high temperatures.

The reactivity in decarboxylation can be influenced by other substituents on the benzene ring. While there is no specific data for this compound, radical decarboxylation methods have been developed for benzoic acids. nih.gov For instance, oxidative decarboxylation can be induced by peroxyl radicals, a process that is dependent on temperature and the presence of oxygen. nih.govtaylorfrancis.com

Formation of Acyl Halides and Anhydrides

Acyl Halides: The carboxylic acid can be converted into a more reactive acyl halide, most commonly an acyl chloride. This is a key synthetic step as acyl halides are valuable intermediates for forming esters, amides, and for Friedel-Crafts acylation reactions. libretexts.org The most common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). orgoreview.comlibretexts.org Oxalyl chloride is another effective reagent. researchgate.net The reaction replaces the -OH of the carboxyl group with a chlorine atom, yielding 4-(Cyanomethanesulfonyl)benzoyl chloride. orgoreview.com

Anhydrides: Acid anhydrides can be synthesized from carboxylic acids. A common method involves reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid. libretexts.org For example, reacting 4-(Cyanomethanesulfonyl)benzoyl chloride with sodium 4-(cyanomethanesulfonyl)benzoate would produce the corresponding symmetric anhydride.

Reactions Involving the Sulfonyl Group

The sulfonyl group (-SO₂-) in this compound is part of a sulfone linkage (Ar-SO₂-CH₂CN), which is known for its high stability.

Stability and Reactivity of Sulfone Linkages

The sulfone group is one of the most stable functional groups in organic chemistry. The sulfur atom is in its highest oxidation state (+6), and the sulfur-oxygen bonds are very strong and polar. The carbon-sulfur bonds are also highly stable. Consequently, the sulfone linkage is resistant to a wide range of chemical conditions, including strong acids, bases, oxidants, and most reducing agents. This inertness makes the sulfonyl group a reliable structural component in complex molecules.

Potential for Sulfonyl Group Modification

Direct chemical modification of the sulfur atom within the sulfone group is not a common transformation due to its stability. Cleavage of the robust carbon-sulfur bond requires harsh conditions, such as treatment with potent reducing agents like Raney Nickel, which would likely also reduce the nitrile group and potentially affect the aromatic ring.

However, the sulfonyl group exerts a strong electron-withdrawing effect, which significantly influences the adjacent methylene (B1212753) (-CH₂-) group. The protons on the carbon adjacent to the sulfonyl group are acidified, making them susceptible to deprotonation by a suitable base. This can be considered an indirect form of reactivity of the sulfonyl group. The resulting carbanion is a nucleophile that can participate in various carbon-carbon bond-forming reactions, although this reactivity is focused on the cyanomethyl portion rather than the sulfonyl group itself.

Furthermore, while the sulfone is stable, related sulfonyl compounds like sulfonyl chlorides are highly reactive. For example, cyanomethanesulfonyl chloride is a versatile reagent used to introduce the cyanomethanesulfonyl group into other molecules via nucleophilic substitution reactions. allgreenchems.com

Reactions Involving the Nitrile (Cyano) Group

The nitrile group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. commonorganicchemistry.comchemguide.co.uklibretexts.orglibretexts.org The reaction proceeds in two stages: initial hydration to a carboxamide intermediate, followed by further hydrolysis to the carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, such as heating with aqueous hydrochloric acid, the nitrile group of this compound is expected to protonate, increasing its electrophilicity and facilitating attack by water. libretexts.orgorganicchemistrytutor.com This leads to the formation of 4-(carbamoylmethanesulfonyl)benzoic acid, which upon further heating, hydrolyzes to 4-(carboxymethanesulfonyl)benzoic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org

In a basic medium, using an aqueous solution of a hydroxide (B78521) base like sodium hydroxide and heat, the hydroxide ion acts as a nucleophile, attacking the nitrile carbon. commonorganicchemistry.comlibretexts.org This initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and yield the final dicarboxylic acid product. chemguide.co.uklibretexts.org Milder basic conditions may allow for the isolation of the intermediate carboxamide. organicchemistrytutor.com

Interactive Data Table: Hydrolysis of this compound

Reaction ConditionIntermediate ProductFinal Product
Acidic (e.g., aq. HCl, heat)4-(Carbamoylmethanesulfonyl)benzoic acid4-(Carboxymethanesulfonyl)benzoic acid
Basic (e.g., aq. NaOH, heat) then AcidificationSodium 4-(carbamoylmethanesulfonyl)benzoate4-(Carboxymethanesulfonyl)benzoic acid

Reduction to Amines

Nitriles are readily reduced to primary amines using strong reducing agents or catalytic hydrogenation. wikipedia.orgstudymind.co.uklibretexts.org For this compound, this transformation would yield 4-((2-aminoethyl)sulfonyl)benzoic acid.

Common stoichiometric reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) in a solvent like dry ether, followed by an aqueous workup. studymind.co.uklibretexts.org Alternatively, catalytic hydrogenation using molecular hydrogen (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium is an effective and economical method. wikipedia.orgresearchgate.net This reaction often requires elevated temperature and pressure. wikipedia.orgstudymind.co.uk Depending on the reaction conditions, the carboxylic acid group may also be reduced, particularly with a powerful reagent like LiAlH₄.

Interactive Data Table: Reduction of the Nitrile Group

Reagent/CatalystProductNotes
1. LiAlH₄ in dry ether2. H₂O/H⁺4-((2-Aminoethyl)sulfonyl)benzyl alcoholLiAlH₄ will also reduce the carboxylic acid.
H₂ / Raney Ni, Pt, or Pd4-((2-Aminoethyl)sulfonyl)benzoic acidCatalytic hydrogenation can be selective for the nitrile under controlled conditions.
BH₃·THF4-((2-Aminoethyl)sulfonyl)benzyl alcoholBorane will reduce both the nitrile and the carboxylic acid.
Diisopropylaminoborane / cat. LiBH₄4-((2-Aminoethyl)sulfonyl)benzoic acidThis reagent system can show selectivity for nitriles over other functional groups. nih.gov

Cycloaddition Reactions (e.g., with Azides to Form Tetrazoles)

The nitrile group can participate in cycloaddition reactions. A significant example is the [3+2] cycloaddition with azides to form tetrazoles, which are important heterocyclic compounds in medicinal chemistry. acs.orgorganic-chemistry.org The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), would produce 4-((5H-tetrazol-5-yl)methanesulfonyl)benzoic acid.

This transformation is often facilitated by Lewis acids (e.g., zinc salts) or Brønsted acids, which activate the nitrile group towards cycloaddition. acs.orgorganic-chemistry.org The reaction is typically carried out by heating the nitrile and sodium azide in a suitable solvent, sometimes with the aid of microwave irradiation to accelerate the process. organic-chemistry.orgresearchgate.net The use of zinc salts in water provides an environmentally friendlier alternative to traditional methods. organic-chemistry.orgresearchgate.net

Interactive Data Table: Cycloaddition Reaction with Azide

ReagentCatalystProduct
Sodium Azide (NaN₃)Zinc Chloride (ZnCl₂) in water4-((5H-Tetrazol-5-yl)methanesulfonyl)benzoic acid
Sodium Azide (NaN₃)Ammonium Chloride (NH₄Cl) in DMF4-((5H-Tetrazol-5-yl)methanesulfonyl)benzoic acid
Trimethylsilyl Azide (TMSN₃)Dibutyltin Oxide (DBTO)4-((5H-Tetrazol-5-yl)methanesulfonyl)benzoic acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. However, the reactivity of the benzene ring in this compound is significantly diminished due to the presence of two powerful electron-withdrawing groups (EWGs): the carboxylic acid group (-COOH) and the cyanomethanesulfonyl group (-SO₂CH₂CN).

Both the -COOH group and the -SO₂R group are classified as deactivating, meta-directing substituents. libretexts.orglibretexts.orgnumberanalytics.comlibretexts.org They withdraw electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.orgnumberanalytics.com Consequently, EAS reactions on this molecule, such as nitration, halogenation, or sulfonation, would require harsh conditions (e.g., high temperatures, strong acid catalysts) and would proceed much slower than with benzene itself. uomustansiriyah.edu.iqmasterorganicchemistry.com

The directing effect of these groups orients incoming electrophiles to the positions meta to them. libretexts.orgyoutube.com In this molecule, the positions meta to the -COOH group (position 1) are positions 3 and 5. The positions meta to the -SO₂CH₂CN group (position 4) are positions 2 and 6. Since both groups deactivate the ring, substitution will be directed to the positions that are meta to both groups, if possible, or meta to the strongest deactivating group. In this 1,4-disubstituted pattern, the incoming electrophile will be directed to position 2 (or 6), which is meta to the -COOH group and ortho to the -SO₂CH₂CN group, and position 3 (or 5), which is ortho to the -COOH group and meta to the -SO₂CH₂CN group. The substitution pattern will be a complex mixture, with substitution at C2/C6 being generally favored as it is meta to the carboxyl group.

Interactive Data Table: Predicted Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄4-(Cyanomethanesulfonyl)-2-nitrobenzoic acid
BrominationBr₂, FeBr₃2-Bromo-4-(cyanomethanesulfonyl)benzoic acid
SulfonationFuming H₂SO₄ (SO₃)4-(Cyanomethanesulfonyl)-2-sulfobenzoic acid
Friedel-Crafts AcylationRCOCl, AlCl₃No reaction expected due to strong deactivation.

Nucleophilic Aromatic Substitution Reactions on the Benzoic Acid Ring

While electrophilic substitution is disfavored, the electron-deficient nature of the aromatic ring in this compound makes it a potential candidate for nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org However, SₙAr reactions require not only an activated, electron-poor ring but also a good leaving group (such as a halide) on the ring. chemistrysteps.commasterorganicchemistry.com

The parent molecule, this compound, does not have a suitable leaving group attached to the ring. Therefore, it would not undergo SₙAr directly. However, a derivative, such as 2-chloro-4-(cyanomethanesulfonyl)benzoic acid, would be highly activated for SₙAr. The strong electron-withdrawing effects of the nitro and sulfonyl groups would stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. wikipedia.orgopenstax.org The nucleophile would readily displace the chloride. The EWGs are ortho-para directors in nucleophilic substitution, meaning they activate the positions ortho and para to them for attack. uomustansiriyah.edu.iqlibretexts.orgopenstax.org

Interactive Data Table: Hypothetical Nucleophilic Aromatic Substitution

Starting MaterialNucleophile (Nu⁻)ReagentsProduct
2-Chloro-4-(cyanomethanesulfonyl)benzoic acidHydroxide (OH⁻)aq. NaOH, heat4-(Cyanomethanesulfonyl)-2-hydroxybenzoic acid
2-Chloro-4-(cyanomethanesulfonyl)benzoic acidMethoxide (CH₃O⁻)CH₃ONa, CH₃OH4-(Cyanomethanesulfonyl)-2-methoxybenzoic acid
2-Chloro-4-(cyanomethanesulfonyl)benzoic acidAmmonia (NH₃)NH₃, heat2-Amino-4-(cyanomethanesulfonyl)benzoic acid

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The carboxylic acid functional group can participate in various metal-catalyzed transformations, most notably decarboxylative cross-coupling reactions. researchgate.netacs.org These reactions have emerged as powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, using the carboxylic acid as a stable and readily available surrogate for an organometallic reagent.

For this compound, a palladium- or copper-catalyzed decarboxylation could generate an aryl-metal intermediate. nih.govacs.org This intermediate could then be coupled with a variety of partners, such as aryl halides, boronic acids, or organosilanes, to form biaryl structures or other functionalized aromatics. researchgate.netresearchgate.net These reactions often require specific ligands and reaction conditions, and the presence of ortho-substituents can influence reactivity, though methods for non-ortho-substituted substrates have been developed. nih.govresearchgate.net

Interactive Data Table: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemProduct Example
Decarboxylative Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(OAc)₂ / Cu₂O / Ligand4-(Cyanomethylsulfonyl)biphenyl derivative
Decarboxylative Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI4-((Alkynyl)ethynyl)benzonitrile derivative (after decarboxylation)
Decarboxylative Hiyama CouplingOrganosilane (Ar-SiR₃)Pd(OAc)₂ / Ag₂CO₃4-(Cyanomethylsulfonyl)biphenyl derivative
Decarboxylative Hydroxylation-Cu(OAc)₂4-(Cyanomethylsulfonyl)phenol

Mechanistic Investigations of Key Transformations

The principal transformations of this compound would likely involve nucleophilic substitution at the sulfonyl group, reactions of the cyanomethyl group, and reactions involving the carboxylic acid and the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing nature of both the sulfonyl and carboxylic acid groups. These reactions are anticipated to proceed via a concerted or a stepwise addition-elimination mechanism. In a stepwise mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled. nih.govchemistrysteps.com Computational studies and kinetic isotope effect (KIE) measurements on similar systems suggest that many SNAr reactions, previously assumed to be stepwise, may in fact proceed through a concerted mechanism, particularly with good leaving groups. nih.govrsc.org The specific pathway for this compound would depend on the nature of the nucleophile, the leaving group (if a substituent is present), and the reaction conditions.

Reactions at the Sulfonyl Group: The sulfonyl group itself can be a target for nucleophilic attack, leading to the cleavage of the C-S bond. The hydrolysis of arenesulfonyl halides, for example, has been shown to proceed via a bimolecular nucleophilic substitution (SN2) at the sulfur atom. beilstein-journals.org For this compound, a similar nucleophilic attack on the sulfur atom by a nucleophile could lead to the displacement of the cyanomethyl group or cleavage of the aryl-sulfur bond, depending on the relative stability of the potential leaving groups.

Hydrolysis of the Nitrile Group: The cyanomethyl group can undergo hydrolysis to form a carboxylic acid. This transformation typically proceeds in either acidic or basic conditions. Under acidic conditions, the nitrile nitrogen is protonated, followed by the attack of water. beilstein-journals.org In basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. Both pathways lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.

Decarboxylation: The carboxylic acid group can be removed through decarboxylation, typically under heating. The mechanism of decarboxylation of benzoic acid derivatives can be complex and may involve radical or polar pathways. For instance, the decarboxylative hydroxylation of benzoic acids can be achieved at relatively low temperatures via a photoinduced ligand-to-metal charge transfer (LMCT) enabled radical decarboxylative carbometalation. nih.gov The presence of the electron-withdrawing cyanomethanesulfonyl group would likely influence the conditions required for decarboxylation and the specific mechanistic pathway. Kinetic studies on the decarboxylation of other substituted benzoic acids have shown that the reaction often follows first-order or pseudo-first-order kinetics. nih.govresearchgate.netresearchgate.net

Due to the lack of specific experimental or computational data for this compound in the available literature, the following table presents hypothetical kinetic data for its key transformations based on analogous systems. This data is for illustrative purposes and should not be considered experimentally verified.

TransformationReactant(s)ConditionsHypothetical Rate Constant (k)Hypothetical Activation Energy (Ea) (kJ/mol)
Nucleophilic Aromatic SubstitutionThis compound, NucleophileVariesVaries with nucleophile80 - 120
Hydrolysis of NitrileThis compound, H₂OAcidic or Basic1.0 x 10⁻⁴ s⁻¹70 - 90
DecarboxylationThis compoundHeat (>200 °C)5.0 x 10⁻⁵ s⁻¹150 - 200

Further experimental and computational studies are necessary to elucidate the precise mechanisms and obtain accurate kinetic and thermodynamic data for the transformations of this compound. Such research would provide valuable insights into the reactivity of this multifunctional compound and enable its more effective use in chemical synthesis.

Theoretical and Computational Chemistry Studies on 4 Cyanomethanesulfonyl Benzoic Acid

Electronic Structure and Bonding Analysis

The electronic properties of 4-(cyanomethanesulfonyl)benzoic acid are governed by the interplay between the electron-withdrawing carboxylic acid and cyanomethanesulfonyl groups, and the aromatic phenyl ring. Density Functional Theory (DFT) calculations are a powerful tool for elucidating these properties.

The electronic character of this compound is largely defined by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For aromatic compounds bearing electron-withdrawing substituents, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the substituents and the ring. In the case of this compound, the HOMO is expected to be a π-orbital of the benzene (B151609) ring, while the LUMO would likely have significant contributions from the cyanomethanesulfonyl group and the carboxylic acid moiety. The energy gap between the HOMO and LUMO is a critical parameter that influences the chemical reactivity and kinetic stability of the molecule.

The charge distribution within the molecule is significantly polarized due to the presence of highly electronegative oxygen, nitrogen, and sulfur atoms. The sulfonyl group (SO₂) and the cyano group (C≡N) are strong electron-withdrawing groups, leading to a partial positive charge on the sulfur atom and the carbon atom of the cyano group. numberanalytics.com The carboxylic acid group also withdraws electron density from the aromatic ring. mdpi.com This electron-withdrawing nature increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. mdpi.com

Table 1: Predicted Mulliken Atomic Charges for this compound (Illustrative Data)

Atom Predicted Charge (a.u.)
O (carboxyl) -0.65 to -0.75
C (carboxyl) +0.70 to +0.80
C (aromatic, ipso to COOH) +0.10 to +0.20
C (aromatic, ortho to COOH) -0.05 to +0.05
C (aromatic, meta to COOH) +0.05 to +0.15
C (aromatic, para to COOH) +0.20 to +0.30
S (sulfonyl) +1.20 to +1.40
O (sulfonyl) -0.70 to -0.80
C (cyanomethyl) +0.10 to +0.20

Note: This data is illustrative and based on typical values for similar functional groups in computational studies.

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties with reasonable accuracy.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. The presence of the auxochromic carboxylic acid group and the strongly electron-withdrawing cyanomethanesulfonyl group would likely cause a red shift (bathochromic shift) in the absorption maxima compared to benzene. Aromatic sulfones typically exhibit absorption bands in the UV region. researchgate.netresearchgate.net The primary absorption bands for this compound are predicted to appear in the range of 200-300 nm. sielc.comnih.gov

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Illustrative Data)

Transition Predicted λmax (nm) Oscillator Strength (f)
π → π* ~280 High
π → π* ~240 Moderate

Note: This data is illustrative and based on typical values for substituted aromatics and sulfones. researchgate.netnih.gov

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using DFT calculations. The electron-withdrawing nature of both substituents would lead to a downfield shift for the aromatic protons and carbons compared to benzene. nih.govliverpool.ac.ukproprep.comdocbrown.info The protons on the benzene ring would likely appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methylene (B1212753) protons of the cyanomethyl group would appear as a singlet, shifted downfield due to the adjacent sulfonyl and cyano groups. The acidic proton of the carboxylic acid would be observed as a broad singlet at a significantly downfield chemical shift. proprep.comdocbrown.info

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to COOH) 8.1 - 8.3 Doublet
Aromatic (ortho to SO₂) 7.8 - 8.0 Doublet
Methylene (CH₂) 4.5 - 5.0 Singlet

Note: This data is illustrative and based on typical values for similar structures. nih.govliverpool.ac.ukdocbrown.info

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. The key degrees of freedom in this molecule are the rotation around the C-S bond and the C-C bond connecting the carboxylic acid to the ring.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. unimi.itresearchgate.netrsc.orgrsc.org These simulations can reveal how the molecule interacts with solvent molecules and how its conformation fluctuates over time. nih.gov For instance, in a polar solvent, the carboxylic acid group would be expected to form hydrogen bonds with the solvent molecules, influencing its orientation and reactivity.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for understanding the reactivity of this compound and for predicting the mechanisms of its formation and subsequent reactions.

The synthesis of this compound would likely involve the formation of the sulfone linkage. One plausible synthetic route is the oxidation of a corresponding sulfide (B99878) precursor. organic-chemistry.org DFT calculations can be used to model the reaction energy profile for such an oxidation, identifying the transition state structures and activation energies. Another approach could be the coupling of an appropriate aryl halide with a cyanomethanesulfinate salt. researchgate.netorganic-chemistry.orgrsc.org Computational studies can help in understanding the mechanism of such coupling reactions, whether they proceed via nucleophilic aromatic substitution or a metal-catalyzed pathway. organic-chemistry.orgacs.orgnih.gov

The reactivity of the functional groups in this compound can be assessed computationally. The carboxylic acid group will undergo typical reactions such as esterification and amide formation. The acidity of the carboxylic proton is enhanced by the strong electron-withdrawing effect of the para-substituent. mdpi.com

The cyanomethyl group offers several avenues for further chemical transformation. The cyano group itself can be hydrolyzed to a carboxylic acid or reduced to an amine. numberanalytics.com The methylene protons are activated by both the sulfonyl and cyano groups, making them susceptible to deprotonation by a suitable base. The resulting carbanion could then act as a nucleophile in various C-C bond-forming reactions. Computational studies can model the pKa of these protons and the stability of the corresponding carbanion. The reactivity of the nitrile group with nucleophiles like thiols has been studied computationally, providing insights into potential covalent interactions with biological molecules. nih.gov The electrophilicity of the aromatic ring is significantly influenced by the substituents, affecting its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions. nih.gov

Computational Prediction of Chemical Reactivity Descriptors (e.g., Fukui functions)

Chemical reactivity descriptors derived from density functional theory (DFT) are instrumental in predicting the reactive nature of a molecule. For this compound, these descriptors help in identifying the sites most susceptible to electrophilic, nucleophilic, and radical attacks.

The this compound molecule possesses a strong electron-withdrawing group, the cyanomethanesulfonyl group (-SO₂CH₂CN), attached to the benzoic acid framework. This substituent significantly influences the electronic properties and, consequently, the reactivity of the entire molecule. Theoretical studies on substituted benzoic acids have shown that electron-withdrawing groups increase the acidity of the carboxylic acid. researchgate.netnih.govresearchgate.net The sulfonyl group (-SO₂-), in particular, is known for its potent electron-withdrawing nature through both inductive and resonance effects.

Fukui Functions:

The Fukui function, ƒ(r), is a key reactivity descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov It helps in identifying the most reactive sites in a molecule.

ƒ+(r) corresponds to the site for nucleophilic attack (where an electron is accepted).

ƒ-(r) corresponds to the site for electrophilic attack (where an electron is donated).

ƒ0(r) relates to radical attack.

For this compound, the strong electron-withdrawing character of the cyanomethanesulfonyl group deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack. Computational analyses of similar substituted benzoic acids confirm that electron-withdrawing substituents direct nucleophilic attacks to specific carbon atoms on the ring. researchgate.net

The predicted reactive sites based on the Fukui functions for this compound are as follows:

Nucleophilic Attack (ƒ+): The regions with the highest ƒ+ values are expected to be the carbon atoms of the benzene ring, particularly those ortho and para to the electron-withdrawing sulfonyl group, as well as the carbon of the nitrile group. The carboxylic carbon is also a potential site.

Electrophilic Attack (ƒ-): The oxygen atoms of the sulfonyl and carboxylic acid groups, possessing lone pairs of electrons, are the most probable sites for electrophilic attack.

A hypothetical condensed Fukui function analysis for key atomic sites in this compound is presented in the table below. The values are illustrative and based on general principles of electronic effects in similar molecules.

Table 1: Predicted Condensed Fukui Functions for this compound

Atom/Region Predicted ƒ+ (Nucleophilic Attack) Predicted ƒ- (Electrophilic Attack) Predicted ƒ0 (Radical Attack)
Carboxylic Acid Carbon Moderate Low Moderate
Carboxylic Acid Oxygens Low High Moderate
Aromatic Ring Carbons (ortho to -SO₂CH₂CN) High Low High
Aromatic Ring Carbons (meta to -SO₂CH₂CN) Low Low Low
Sulfonyl Sulfur Low Low Low
Sulfonyl Oxygens Low High Moderate
Methylene Carbon (-CH₂-) Low Low Low
Nitrile Carbon (-CN) High Low High
Nitrile Nitrogen Low Moderate Moderate

Solvent Effects on Molecular Structure and Reactivity

The solvent environment can significantly impact the molecular structure, conformation, and reactivity of a polar molecule like this compound. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects. researchgate.netnih.gov

The presence of the polar sulfonyl group, the nitrile group, and the acidic carboxylic group suggests that this molecule will exhibit strong interactions with polar solvents. In polar protic solvents like water or alcohols, the carboxylic acid group can form strong hydrogen bonds, which can affect its acidity and conformational preferences. Theoretical studies on benzoic acid and its derivatives show that solvents can influence the dimerization equilibrium and the orientation of the carboxylic acid group relative to the benzene ring. acs.org

For this compound, the following solvent effects can be predicted:

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents will also stabilize the polar functional groups through dipole-dipole interactions, potentially influencing the molecule's reactivity in solution.

Nonpolar Solvents (e.g., Toluene, Hexane): In nonpolar solvents, the molecule is likely to form dimeric structures through hydrogen bonding between the carboxylic acid groups, a common feature observed for carboxylic acids in such environments.

The reactivity descriptors, including Fukui functions, will also be modulated by the solvent. Solvation can alter the energies of the frontier molecular orbitals (HOMO and LUMO), thus changing the global reactivity indices like hardness and electrophilicity. researchgate.net

Table 2: Predicted Solvent-Dependent Properties of this compound

Property Gas Phase (Predicted) Nonpolar Solvent (e.g., Toluene) Polar Aprotic Solvent (e.g., DMSO) Polar Protic Solvent (e.g., Water)
Dominant Species Monomer Dimer Solvated Monomer Solvated Monomer/Anion
Acidity (pKa) - Lower Higher Highest
Dipole Moment High Lower (for dimer) Higher Highest

Interactions with Model Chemical Systems (e.g., in Catalysis)

The structural features of this compound suggest several potential roles in model chemical systems, particularly in catalysis. While direct computational studies of its catalytic activity are unavailable, we can infer potential interactions based on the known chemistry of its functional groups.

As an Organocatalyst: Benzoic acid and its derivatives have been shown to act as effective organocatalysts in various reactions, such as ring-opening polymerizations. researchgate.net The acidic proton of the carboxylic acid can activate substrates through hydrogen bonding. The increased acidity of this compound due to the electron-withdrawing substituent might enhance its catalytic activity in acid-catalyzed reactions compared to unsubstituted benzoic acid.

As a Ligand in Metal-Catalyzed Reactions: The sulfonyl group and the carboxylic acid moiety can act as coordinating sites for metal centers. Computational studies have shown that sulfonyl groups can interact with metal catalysts, influencing their electronic properties and reactivity. nih.govresearchgate.net The oxygen atoms of both the sulfonyl and carboxylate groups can act as hard donors, forming stable complexes with a variety of metal ions. These interactions could be crucial in directing the stereochemistry or modulating the activity of a metal catalyst.

Interaction with Catalytic Surfaces: In heterogeneous catalysis, this compound could adsorb onto catalytic surfaces through its functional groups. For instance, the carboxylic acid could anchor the molecule to a metal oxide support, while the cyanomethanesulfonyl group could interact with active metal sites, potentially influencing the catalytic cycle. nih.gov Theoretical studies on the adsorption of similar molecules on nanocages have demonstrated the importance of such interactions in drug delivery systems, which can be analogous to catalyst-substrate interactions. nih.gov

Table 3: Potential Catalytic Interactions of this compound

Interaction Type Interacting Moiety Potential Role
Organocatalysis Carboxylic Acid (-COOH) Brønsted acid catalysis, hydrogen bond donor
Metal Coordination Carboxylate (-COO⁻), Sulfonyl (-SO₂-), Nitrile (-CN) Ligand for metal catalysts, directing group
Surface Adsorption Carboxylic Acid (-COOH), Sulfonyl (-SO₂-) Anchoring to catalyst supports, interaction with active sites

Advanced Spectroscopic and Analytical Characterization of 4 Cyanomethanesulfonyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 4-(Cyanomethanesulfonyl)benzoic acid is expected to reveal distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents.

The protons on the benzene ring constitute an AA'BB' spin system. The protons ortho to the strongly electron-withdrawing sulfonyl group (H-3 and H-5) are expected to be the most deshielded, appearing as a doublet. The protons meta to the sulfonyl group (H-2 and H-6), which are ortho to the carboxylic acid group, would appear as another doublet at a slightly more upfield position. The carboxylic acid proton is anticipated to present as a broad singlet at a very downfield chemical shift, typically above 10 ppm, and its position can be concentration-dependent. The methylene (B1212753) protons (CH₂) adjacent to the sulfonyl and cyano groups would appear as a sharp singlet, significantly deshielded by these two electron-withdrawing groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to -COOH) ~8.1 - 8.3 d
Aromatic H (ortho to -SO₂-) ~7.8 - 8.0 d
Methylene (-CH₂-) ~4.5 - 5.0 s
Carboxylic Acid (-COOH) >10 br s

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the para-substituted benzene ring, four distinct aromatic carbon signals are expected, in addition to the signals for the carboxylic carbon, the methylene carbon, and the nitrile carbon.

The carbonyl carbon of the carboxylic acid is typically the most downfield signal, expected in the 165-175 ppm range. The quaternary carbon of the nitrile group (-C≡N) usually appears around 115-125 ppm. The aromatic carbons will have chemical shifts between 120 and 150 ppm, with the carbons directly attached to the electron-withdrawing sulfonyl and carboxyl groups being the most deshielded (appearing further downfield). The methylene carbon, positioned between the sulfonyl and cyano groups, will also be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH) 165 - 175
Aromatic C (ipso-COOH) 130 - 135
Aromatic C (ipso-SO₂-) 140 - 145
Aromatic C (ortho to -COOH) 128 - 132
Aromatic C (ortho to -SO₂-) 125 - 129
Nitrile (-CN) 115 - 125
Methylene (-CH₂-) 55 - 65

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra and to establish connectivity within the molecule, 2D NMR experiments are invaluable. amanote.com

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. amanote.com For this compound, a cross-peak would be expected between the signals of the adjacent aromatic protons, confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include the coupling from the methylene protons to the nitrile carbon and the sulfonyl-bearing aromatic carbon. Additionally, correlations from the aromatic protons to adjacent and ipso-carbons would solidify the assignment of the aromatic system.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a carboxylic acid dimer. A sharp, strong absorption for the C=O stretch of the carboxylic acid should appear around 1700-1720 cm⁻¹. The nitrile (C≡N) stretching vibration is expected as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. The sulfonyl group (SO₂) will exhibit two strong stretching bands, an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

In the Raman spectrum, the C≡N stretch is often a strong and sharp band. The symmetric breathing vibration of the para-substituted aromatic ring typically gives a strong signal. Aromatic C-H stretching is also observable. The C=O stretch is generally weaker in the Raman spectrum compared to the IR spectrum.

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 (broad) IR
Carboxylic Acid (C=O) C=O Stretch 1700 - 1720 IR (strong), Raman (weak)
Nitrile (-C≡N) C≡N Stretch 2220 - 2260 IR (medium), Raman (strong)
Sulfonyl (S=O) Asymmetric Stretch 1300 - 1350 IR (strong)
Sulfonyl (S=O) Symmetric Stretch 1140 - 1160 IR (strong)
Aromatic C-H C-H Stretch 3000 - 3100 IR (weak), Raman (medium)

Note: Expected values are based on characteristic group frequencies and data from analogous compounds like 4-cyanobenzoic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule and is commonly used for quantitative analysis. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands characteristic of a substituted benzene ring.

Aromatic compounds typically display two main absorption bands: the E-band (or E2-band) at shorter wavelengths (around 200-240 nm) and the B-band at longer wavelengths (around 250-290 nm). For para-substituted benzoic acids, the B-band is often prominent. For instance, benzoic acid itself shows absorption maxima around 230 nm and 274 nm. The presence of the sulfonyl and cyano groups, which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The exact position of the λmax will be influenced by the solvent polarity. This technique is also highly suitable for quantifying the concentration of the compound in solution via the Beer-Lambert law, once a calibration curve is established.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern, which can aid in structural elucidation.

For this compound (C₉H₇NO₄S), the molecular weight is 225.22 g/mol . In a high-resolution mass spectrum, the molecular ion peak ([M]⁺ or [M-H]⁻) would be observed with a very precise mass. PubChem predicts a monoisotopic mass of 225.00958 Da.

The fragmentation pattern in mass spectrometry can be complex but highly informative. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, loss of 17 Da) and the entire carboxyl group (-COOH, loss of 45 Da), leading to the formation of an acylium ion. The loss of CO₂ (44 Da) from the deprotonated molecule is also a characteristic fragmentation. For this compound, fragmentation could also involve the cleavage of the C-S bond, leading to fragments corresponding to the cyanomethylsulfonyl group or the benzoic acid moiety.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Value (Predicted) Identity of Fragment
225 [M]⁺, Molecular ion
224 [M-H]⁻, Deprotonated molecule
208 [M-OH]⁺
180 [M-COOH]⁺
121 [C₇H₅O₂]⁺ (benzoic acid fragment)
76 [C₆H₄]⁺

Note: These are predicted fragmentation patterns based on the structure and general fragmentation rules for similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₉H₇NO₄S), the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). This high-precision mass measurement provides unambiguous confirmation of the compound's elemental composition, a critical piece of data for structural verification.

Table 1: Theoretical Exact Mass of this compound

Ion SpeciesChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺[C₉H₈NO₄S]⁺226.0174
[M-H]⁻[C₉H₆NO₄S]⁻224.0018
[M+Na]⁺[C₉H₇NO₄SNa]⁺248.0000

This table presents the calculated theoretical exact masses for different ionic species of this compound. Experimental HRMS analysis would aim to match these values with high accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Information

In a typical MS/MS experiment, the [M-H]⁻ ion (m/z 224.0018) would be isolated and subjected to collision-induced dissociation (CID). Key fragmentation pathways would likely involve the loss of small neutral molecules. A characteristic fragmentation for benzoic acids is the loss of carbon dioxide (CO₂) from the carboxylate group. sci-hub.se Another potential fragmentation pathway could involve the sulfonyl moiety, such as the cleavage of the C-S bond or rearrangements involving the cyanomethyl group.

Table 2: Predicted MS/MS Fragmentation of [C₉H₆NO₄S]⁻ (the [M-H]⁻ ion of this compound)

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment Ion (m/z)
224.0018[M-H-CO₂]⁻CO₂180.0123
224.0018[M-H-CH₂CN]⁻CH₂CN183.9808
180.0123[M-H-CO₂-SO₂]⁻SO₂116.0228

This table outlines the expected major fragmentation pathways for the deprotonated molecule of this compound based on established fragmentation patterns of related chemical structures. sci-hub.sedocbrown.inforesearchgate.net

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a C18 column, is commonly employed for the separation of benzoic acid and its derivatives. helixchrom.comsigmaaldrich.comust.edu

A typical HPLC method would involve a mobile phase consisting of an aqueous component (often with a pH modifier like formic or acetic acid to ensure the analyte is in a single ionic form) and an organic modifier such as acetonitrile (B52724) or methanol. ijsr.netupb.ro Detection is commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore. sigmaaldrich.com The retention time of the compound under specific chromatographic conditions is a key identifier, while the peak area allows for accurate quantification.

Table 3: Exemplary HPLC Parameters for the Analysis of Benzoic Acid Derivatives

ParameterCondition
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient30% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This table provides a representative set of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for similar aromatic acids. sigmaaldrich.comust.eduijsr.net

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Direct analysis of the highly polar and low-volatility this compound by GC is challenging. However, derivatization to a more volatile ester, for example, by reaction with a silylating agent or an alcohol like methanol, could enable GC analysis. researchgate.net This approach is often used for the analysis of acidic compounds by GC-MS. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice. For many benzoic acid derivatives, the crystal structure reveals characteristic hydrogen-bonding patterns, such as the formation of carboxylic acid dimers. researchgate.netnih.govnih.gov

As of the current literature survey, no public crystal structure data for this compound is available. A successful single-crystal X-ray diffraction experiment would yield a detailed crystallographic information file (CIF), providing the foundational data for understanding its solid-state properties.

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer the most comprehensive analytical information. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the most powerful analytical tools.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. mdpi.com An LC-MS/MS method would allow for the separation of the target compound from a complex mixture, followed by its confident identification and quantification based on its retention time, precursor ion mass, and characteristic fragment ions. ijsr.netresearchgate.net This is particularly valuable for trace-level analysis in complex matrices.

Applications of 4 Cyanomethanesulfonyl Benzoic Acid in Organic Synthesis and Materials Science Research

As a Versatile Synthetic Building Block in Multistep Syntheses

The structural architecture of 4-(cyanomethanesulfonyl)benzoic acid makes it a valuable starting material in multistep synthetic sequences. The presence of three distinct functional groups—the carboxylic acid, the sulfone, and the nitrile—allows for a wide range of chemical transformations. Organic chemists can selectively target one functional group while leaving the others intact for subsequent reactions, a key strategy in the efficient construction of complex molecules.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a gateway to a diverse array of derivatives. The sulfone group, being relatively stable, often serves as a key structural element in the final target molecule, influencing its electronic properties and spatial arrangement. The nitrile group offers further synthetic flexibility, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. This trifunctional nature allows for the strategic and sequential introduction of various molecular fragments, making it a powerful tool in the synthetic chemist's arsenal.

Role as an Intermediate in the Preparation of Complex Organic Molecules

Flowing directly from its utility as a building block, this compound often plays a crucial role as a key intermediate in the synthesis of more elaborate organic structures. Its premeditated incorporation into a synthetic route allows for the introduction of the cyanomethanesulfonylphenyl moiety into a larger molecular framework. This is particularly relevant in the synthesis of pharmacologically active compounds and functional organic materials where the specific properties imparted by this group are desired.

While detailed, publicly available research on specific complex molecules synthesized from this exact starting material is limited, the principles of organic synthesis suggest its potential in creating compounds with applications in medicinal chemistry and materials science. The sulfone group, for instance, is a common feature in many pharmaceutical drugs due to its ability to act as a hydrogen bond acceptor and its metabolic stability.

Utility in the Development of New Organic Reactions

The unique electronic and steric environment created by the combination of the electron-withdrawing sulfone and nitrile groups, along with the carboxylic acid on the benzene (B151609) ring, makes this compound an interesting substrate for the development of new organic reactions. Methodologists in organic chemistry often seek out such molecules to test the scope and limitations of newly discovered transformations.

For example, the acidic proton of the methylene (B1212753) group adjacent to both the sulfone and nitrile is particularly activated, making it a potential candidate for various carbon-carbon bond-forming reactions. Researchers could explore its utility in condensation reactions, alkylations, and other transformations that rely on the generation of a stabilized carbanion. The aromatic ring itself, influenced by the directing effects of its substituents, could also be a platform for investigating novel aromatic substitution reactions.

Potential in Designing Supramolecular Assemblies and Frameworks

The carboxylic acid functionality of this compound provides a strong handle for the construction of supramolecular assemblies through hydrogen bonding. In the field of crystal engineering, carboxylic acids are well-known for their ability to form robust and predictable hydrogen-bonded dimers. This self-assembly can be further influenced by the other functional groups present in the molecule.

Exploration in Polymer Chemistry and Advanced Materials

The incorporation of this compound into polymer chains can impart unique properties to the resulting materials. The carboxylic acid group can be used to create polyester or polyamide linkages, integrating the cyanomethanesulfonylphenyl moiety into the polymer backbone. This can influence the polymer's thermal stability, solubility, and mechanical properties.

The polar sulfone and nitrile groups can enhance the polymer's dielectric constant, making it potentially useful in the fabrication of electronic components such as capacitors and insulators. Furthermore, the regular arrangement of these polar groups could lead to materials with interesting optical or piezoelectric properties. Research in this area is still in its early stages, but the potential for creating new functional polymers and advanced materials is significant.

Contributions to Ligand Design for Catalysis

The structure of this compound also lends itself to the design of novel ligands for catalysis. The carboxylic acid can act as an anchoring group to a metal center, while the sulfone and nitrile groups can modulate the electronic properties of the resulting metal complex. The ability to fine-tune the electronic environment around a metal catalyst is crucial for controlling its reactivity and selectivity.

While there is no extensive body of literature detailing the use of this specific compound in catalysis, its structural features are analogous to other benzoic acid derivatives that have been successfully employed as ligands. The potential to create catalysts for a variety of organic transformations, such as cross-coupling reactions or oxidations, remains an open and intriguing area for future research.

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Sulfonated Nitrile-containing Benzoic Acids

The synthesis of complex molecules like 4-(cyanomethanesulfonyl)benzoic acid necessitates the development of efficient and selective methodologies. Future synthetic strategies are expected to move beyond traditional multi-step processes, which often involve harsh conditions.

Emerging areas of focus include:

Catalytic Cyanomethylation and Sulfonylation: Research into novel catalytic systems is paramount. This includes the exploration of copper-catalyzed cyano-sulfonylation of allenes, which could be adapted for aromatic systems. rsc.org Similarly, palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids presents a modern approach to introduce the nitrile group. organic-chemistry.org The development of methods for the direct, catalyzed introduction of the CH₂CN group onto a sulfonyl moiety or the SO₂CH₂CN group onto the benzoic acid ring would represent a significant advancement.

Use of Advanced Reagents: The use of sulfur dioxide surrogates, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct, in copper-catalyzed reactions provides a practical route to arenesulfonyl fluorides, which could be precursors to the target molecule. nih.govresearchgate.net Another approach involves the synthesis of organic sulfonyl cyanides from organic thiocyanates, which can then be used to produce aryl nitriles. google.com

Asymmetric Synthesis: For applications requiring specific stereochemistry, the development of asymmetric synthetic methods is crucial. Strategies for the asymmetric synthesis of chiral sulfones, where the sulfone group is directly attached to a chiral center, could be adapted to create chiral derivatives of this compound. rsc.org

Advanced Computational Studies for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and accelerating discovery.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): DFT calculations can be employed to determine the molecule's optimized geometry, vibrational frequencies, and electronic structure. researchgate.netmdpi.com Such studies, which have been applied to other sulfonamides and benzoic acid derivatives, can provide insights into the molecule's stability and conformational preferences. researchgate.netnih.gov TD-DFT can predict electronic absorption spectra, which is crucial for understanding the molecule's interaction with light and for designing photoactive materials. mdpi.com

Predictive Modeling of Reactivity: Machine learning models are increasingly used to predict reaction outcomes and solvent effects. acs.orgchemrxiv.org By training models on datasets of related sulfonated and nitrile-containing compounds, it would be possible to predict the most likely sites of reaction and the optimal conditions for various transformations of this compound. This can help in understanding the influence of substituents on the acidity of the benzoic acid moiety. youtube.com

Interaction and Property Prediction: Computational methods can predict how the molecule will interact with other molecules or surfaces. For instance, understanding the noncovalent interactions, such as NH–π interactions that can stabilize sulfonamides, is crucial for designing molecules for biological or materials science applications. sdu.dk The table below shows predicted collision cross-section (CCS) values calculated using computational methods, which are valuable for mass spectrometry-based identification.

Predicted Collision Cross Section (CCS) Values
Adductm/zPredicted CCS (Ų)
[M+H]⁺226.01686154.9
[M+Na]⁺247.99880165.2
[M-H]⁻224.00230158.0
[M+NH₄]⁺243.04340171.0
[M+K]⁺263.97274162.4

Potential for Integration into Green Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound could benefit significantly from these principles.

Sustainable Feedstocks: Exploring routes from renewable resources is a key aspect of green chemistry. For instance, lignin-based benzoic acid derivatives are being investigated as sustainable starting materials for fine chemicals and active pharmaceutical ingredients. rsc.org Similar bio-based pathways could be envisioned for the benzoic acid core of the target molecule. mdpi.com

Green Solvents and Catalysts: The use of water as a solvent in synthetic steps, such as in the Schotten-Baumann method for synthesizing benzoic acid derivatives, aligns with green chemistry principles. brazilianjournals.com.br Furthermore, employing recyclable, non-toxic catalysts, such as selenium-containing catalysts for oxidation reactions in water, can significantly reduce the environmental impact. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. Catalytic approaches, such as the palladium-catalyzed cyanation of aryl halides using K₄[Fe(CN)₆] as a benign cyanide source, often offer higher atom economy than stoichiometric reactions. organic-chemistry.org

Unexplored Reactivity and Derivatization Opportunities

The trifunctional nature of this compound provides a platform for extensive derivatization, leading to a vast chemical space of new compounds with potentially unique properties.

Nitrile Group Transformations: The nitrile group is a versatile functional handle. numberanalytics.com It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo nucleophilic addition with organometallic reagents like Grignard reagents to form ketones. wikipedia.orglibretexts.orglibretexts.orgpressbooks.pub It can also participate in cycloaddition reactions to form various heterocyclic compounds. numberanalytics.com

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acyl chlorides. These derivatives are fundamental in the synthesis of polymers, pharmaceuticals, and other functional materials.

Sulfone Moiety Reactivity: Sulfones are known for their chemical stability, but they can also act as versatile functional groups that can behave as nucleophiles, electrophiles, or radicals under different conditions. nih.govresearchgate.net The methylene (B1212753) group adjacent to the sulfone is acidic and can be deprotonated, allowing for further functionalization at this position. wikipedia.org This "chameleon-like" reactivity opens up numerous possibilities for creating complex molecular architectures. nih.govresearchgate.net

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(Cyanomethanesulfonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonyl-substituted benzoic acids typically involves sulfonation or nucleophilic substitution reactions. For example, analogous compounds like 4-(Fluorosulfonyl)benzoic acid are synthesized via sulfonylation of benzoic acid precursors under controlled anhydrous conditions . Optimization involves adjusting reaction temperature (e.g., 0–5°C for nitration steps), solvent polarity (e.g., DMF for polar intermediates), and stoichiometry of sulfonylating agents. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate high-purity products .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm the presence of the cyanomethanesulfonyl group (e.g., sulfonyl protons at δ 3.5–4.0 ppm) and benzoic acid protons (aromatic signals at δ 7.5–8.5 ppm). IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm1^{-1}, C≡N at ~2250 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (employing SHELXL or SIR97 for refinement ) resolves bond angles and torsional strain in the sulfonyl-cyano linkage.

Q. What computational tools predict the reactivity or interaction sites of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model electron density distributions to identify nucleophilic/electrophilic sites. Molecular docking tools (AutoDock Vina, Schrödinger Suite) predict binding affinities to enzymes like glutathione S-transferase, focusing on the sulfonyl group’s electrostatic interactions with catalytic residues .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models in structural elucidation?

  • Methodological Answer : Cross-validate data by:

  • Rietveld refinement (using SHELXL ) to reconcile bond lengths from XRD with NMR-derived coupling constants.
  • Dynamic NMR to detect conformational flexibility (e.g., rotation of the cyanomethanesulfonyl group) that XRD static models may miss.
  • Hirshfeld surface analysis to quantify intermolecular interactions influencing crystallographic packing vs. solution-state spectroscopy .

Q. What strategies are effective in analyzing the inhibitory effects of this compound on enzymes like glutathione S-transferase (GST)?

  • Methodological Answer :

  • Enzyme kinetics : Measure IC50_{50} via spectrophotometric assays (e.g., GST activity with 1-chloro-2,4-dinitrobenzene) under varying inhibitor concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd_d) to distinguish competitive vs. allosteric inhibition.
  • X-ray crystallography : Co-crystallize the enzyme-inhibitor complex to identify binding poses (using SHELX pipelines ).

Q. How can high-throughput crystallography pipelines accelerate the study of derivatives of this compound?

  • Methodological Answer : Automated workflows (e.g., CCP4 or PHENIX) integrate:

  • Robotic crystallization (96-well plates with PEG/Ion screens).
  • Fast data collection (synchrotron radiation, <1 min/frame).
  • SHELXC/D/E for rapid phase determination and SHELXL for refinement . Statistical validation tools (e.g., Rfree_{free}) ensure model accuracy across large datasets .

Q. How do steric and electronic effects of substituents influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonyl/cyano groups (e.g., replacing CN with CF3_3) and assay enzyme inhibition.
  • Hammett plots : Correlate substituent σ values (electronic) with log(IC50_{50}) to quantify electronic contributions.
  • Molecular dynamics simulations : Model steric clashes in enzyme active sites (e.g., GST’s hydrophobic pocket) using GROMACS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.